Methyl 4-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]benzoate
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Overview
Description
Methyl 4-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]benzoate is a compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . This compound is of interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
The synthesis of Methyl 4-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]benzoate typically involves a multi-step process. One common method includes the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (such as piperazine), and a compound containing an active hydrogen atom (such as a phenol or aniline) . The reaction conditions often require a solvent like ethanol or methanol and a catalyst such as hydrochloric acid. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
Methyl 4-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Methyl 4-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, such as its role in developing new drugs for treating neurological disorders and other diseases.
Mechanism of Action
The mechanism of action of Methyl 4-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]benzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the reuptake and induce the release of monoamine neurotransmitters, similar to the mechanism of action of certain psychoactive substances . This interaction can modulate neurotransmitter levels in the brain, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Methyl 4-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]benzoate can be compared with other piperazine derivatives, such as:
Para-Methoxyphenylpiperazine (MeOPP): Similar in structure but differs in its specific substituents and biological activities.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Another piperazine derivative with different substituents and potential biological activities
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 4-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-24-19-5-3-4-18(14-19)22-12-10-21(11-13-22)15-16-6-8-17(9-7-16)20(23)25-2/h3-9,14H,10-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTRATXALQVGFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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